molecular formula C13H12ClN5 B15118367 N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine

Cat. No.: B15118367
M. Wt: 273.72 g/mol
InChI Key: VTXYXNHFVUQLRN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-9-methyl-9H-purin-6-amine is a synthetic purine derivative characterized by a methyl group at the N9 position and a 4-chlorobenzyl substituent at the N6 amine (Figure 1). Purines are pivotal in biological systems, serving as components of nucleic acids and signaling molecules.

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-9-methylpurin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-19-8-18-11-12(16-7-17-13(11)19)15-6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17)

InChI Key

VTXYXNHFVUQLRN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine typically involves the reaction of 4-chlorobenzyl chloride with 9-methyl-9H-purin-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • N9-Methyl group : Enhances metabolic stability by reducing susceptibility to enzymatic degradation.

Comparative Analysis with Structural Analogues

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the N6 and N9 positions. Below is a systematic comparison with structurally related compounds.

Substituent Effects on Physicochemical Properties

Compound Name N9 Substituent N6 Substituent Molecular Weight (g/mol) logP* Solubility (Predicted)
N-[(4-Chlorophenyl)methyl]-9-methyl-9H-purin-6-amine Methyl 4-Chlorobenzyl 287.72 2.8 Low (lipophilic)
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl 4-Methoxybenzyl 331.80 3.1 Moderate
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Benzyl 295.35 2.5 Low
(2-Chloro-9-methyl-9H-purin-6-yl)-(4-chloro-phenyl)-amine Methyl 4-Chlorophenyl 323.18 3.0 Very low

*logP values estimated using fragment-based methods.

Key Observations :

  • The 4-chlorobenzyl group in the target compound confers higher lipophilicity (logP ~2.8) compared to unsubstituted benzyl (logP ~2.5) but lower than 4-methoxybenzyl (logP ~3.1) due to the electron-withdrawing Cl vs. electron-donating OCH3 .
  • N9 Substituents : Methyl groups (as in the target compound) generally offer better synthetic accessibility than bulkier groups like isopropyl, which may hinder crystal packing or receptor binding .

Comparison with Analogues :

  • 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine: Synthesized via nucleophilic substitution of 2,6-dichloropurine with 4-methoxybenzylamine, requiring harsher conditions (reflux in ethanol) .
  • N-Benzyl-9-isopropyl-9H-purin-6-amine : Prepared via reductive amination, highlighting the versatility of purine chemistry in accommodating diverse substituents .

Tables and Figures :

  • Table 1 : Comparative physicochemical properties of purine derivatives.
  • Figure 1 : Structural diagram of the target compound.

References : Synthesis methodologies for 9-phenylpurine derivatives. Efficient amination routes using NaH/DMF. Biological activity of N-benzyl-9-isopropyl analogues. Tautomerism in N-methoxy derivatives. Substituent effects on lipophilicity and reactivity.

Biological Activity

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine is a synthetic compound belonging to the purine class, known for its diverse biological activities. This compound, with a molecular formula of C15H15ClN4, has garnered attention in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Understanding its biological activity involves examining its mechanism of action, binding affinities, and therapeutic implications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H15ClN4\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{4}

This compound features a purine core substituted with a 4-chlorobenzyl group, which enhances its interaction capabilities with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting specific enzymes involved in nucleic acid metabolism. Its structural similarity to natural purines allows it to interfere with viral polymerases, thus hindering the replication process.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. It may act as an inhibitor of phosphodiesterase enzymes, which are crucial for cellular signaling .
  • Antimicrobial Effects : Derivatives of this compound have displayed antimicrobial properties against various Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are notable findings:

In Vitro Studies

A study evaluating the inhibitory effects on phosphodiesterase-2 (PDE2) found that related purin-6-one derivatives exhibited significant inhibitory activity, suggesting that this compound may share similar properties. The IC50 values for some derivatives were reported as low as 0.18 μM .

Antimicrobial Evaluation

In a comprehensive antimicrobial evaluation, several purine-based compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potency comparable to standard antibiotics like ampicillin, highlighting their therapeutic potential in treating infections .

Data Table: Biological Activity Overview

Activity Type Target Outcome Reference
AntiviralViral polymerasesInhibition of replication
AnticancerCancer cell signalingInduction of apoptosis
AntimicrobialBacterial strainsComparable potency to ampicillin

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